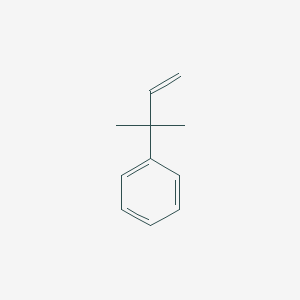
3-Methyl-3-phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-phenyl-1-butene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
Copolymers Production
One of the primary applications of 3-Methyl-3-phenyl-1-butene is in the production of copolymers. It can be copolymerized with various olefins, such as ethylene and propylene, to create materials with enhanced properties.
Case Study: Copolymerization with Ethylene
Research has shown that using metallocene catalysts significantly improves the incorporation efficiency of this compound in polyethylene copolymers. For instance, a study demonstrated that a specific catalyst system achieved incorporation efficiencies exceeding 7% when copolymerizing with ethylene, even at low concentrations of the butene in the feed .
| Catalyst Type | Incorporation Efficiency (%) | Feed Concentration (%) |
|---|---|---|
| Metallocene | >7 | 5 - 50 |
| Heterogeneous | <5 | 10 - 45 |
The resulting copolymers exhibit improved flexibility, impact resistance, and transparency, making them suitable for various industrial applications.
Chemical Synthesis
Intermediate for Synthesis
this compound serves as an intermediate in synthesizing other valuable chemicals. For example, it can be utilized to produce specific aromatic compounds through various catalytic reactions.
Example Reactions:
-
Hydrochlorination Reaction
It can react with hydrochloric acid to form chlorinated derivatives, which are essential in producing pharmaceuticals and agrochemicals. -
Dehydrocyclization Reaction
The compound can undergo dehydrocyclization to yield naphthalene derivatives, which are crucial in dye and resin manufacturing .
Material Science
Functional Materials Development
The unique structure of this compound allows for the development of functional materials with specific properties.
Applications:
Propriétés
Numéro CAS |
18321-36-3 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clé InChI |
DKOQCZJPMFXMKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















